

# Fenfluramine in Seizure Treatment: A Comparative Analysis of Clinical Trial Data

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fenfluramine's performance against other therapeutic alternatives in the management of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. The following sections summarize key head-to-head and placebo-controlled clinical trial data, detail experimental protocols, and visualize comparative outcomes and study designs.

### **Dravet Syndrome: Comparative Efficacy**

A network meta-analysis of randomized controlled trial data for licensed add-on therapies in Dravet syndrome (DS) provides indirect comparisons of fenfluramine, stiripentol, and cannabidiol. While direct head-to-head trials are lacking, this analysis offers valuable insights into their relative efficacy.

Stiripentol and fenfluramine demonstrated similar efficacy in achieving clinically meaningful (≥50%) and profound (≥75%) reductions in monthly convulsive seizure frequency (MCSF), and both were found to be statistically superior to licensed doses of cannabidiol.[1][2] For achieving seizure-free status, stiripentol was statistically superior to both fenfluramine and cannabidiol.[1][2]

Another network meta-analysis comparing fenfluramine and cannabidiol concluded that fenfluramine provides superior convulsive seizure control.[3][4][5] The odds of achieving a  $\geq$ 50% reduction in MCSF were 5 to 14 times greater with fenfluramine than with cannabidiol, and 5 to 21 times greater for a  $\geq$ 75% reduction.[3]



## Efficacy Data vs. Placebo (Stiripentol-Exclusive Regimens)

In a placebo-controlled trial involving patients with Dravet syndrome already receiving stiripentol-inclusive regimens, the addition of fenfluramine resulted in a 54.0% greater reduction in mean monthly convulsive seizure frequency compared to placebo.[6]

Outcome Metric	Fenfluramine (0.4 mg/kg/d) + Stiripentol	Placebo + Stiripentol
Greater Reduction in Mean		
Monthly Convulsive Seizure	54.0%	-
Frequency		

Comparative Efficacy in Dravet Syndrome (Network

**Meta-Analysis**)

Outcome Metric	Fenfluramine (0.7 mg/kg/day)	Stiripentol (50 mg/kg/day)	Cannabidiol (10 or 20 mg/kg/day)
≥50% Reduction in MCSF (Risk Difference vs. Fenfluramine)	-	1% (-20% to 22%)	Statistically inferior
≥75% Reduction in MCSF (Risk Difference vs. Fenfluramine)	-	6% (-15% to 27%)	Statistically inferior
Seizure-Free (Risk Difference vs. Stiripentol)	26% lower (8% to 44%)	-	Statistically inferior

## Lennox-Gastaut Syndrome: Efficacy Against Placebo



A randomized clinical trial evaluated the efficacy of fenfluramine in patients with Lennox-Gastaut syndrome (LGS). The trial met its primary endpoint, demonstrating a significant reduction in drop seizure frequency for the higher dose compared to placebo.[7][8][9]

Outcome Metric	Fenfluramine (0.7 mg/kg/d)	Fenfluramine (0.2 mg/kg/d)	Placebo
Median % Reduction in Drop Seizure Frequency	26.5%	14.2%	7.6%
Estimated Median Difference from Placebo	-19.9% (p=0.001)	-	-
Patients with ≥50% Reduction in Drop Seizures	25%	-	10%
Investigator/Caregiver "Much/Very Much Improved" Rating	26%	-	6%

Fenfluramine was particularly effective in reducing generalized tonic-clonic seizures in patients with LGS.[7][9][10]

### Safety and Tolerability

Across trials for both Dravet and Lennox-Gastaut syndromes, the most common treatment-emergent adverse events with fenfluramine were decreased appetite, somnolence, fatigue, and diarrhea.[3][6][7][11] No cases of valvular heart disease or pulmonary arterial hypertension were observed in these studies.[3][6][7][11] In the network meta-analysis for Dravet syndrome, there were no significant differences in the rates of serious adverse events between fenfluramine, stiripentol, and cannabidiol.[1][2] However, the risk of discontinuation due to adverse events was lower for stiripentol.[1][2]

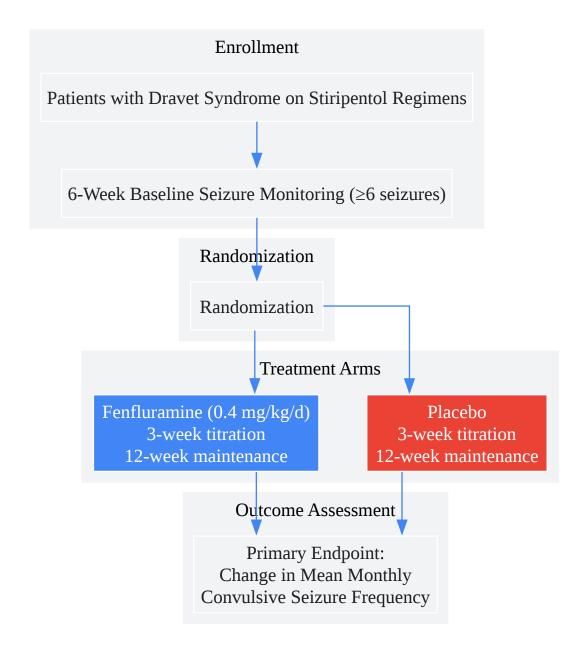
### **Experimental Protocols**



## Dravet Syndrome: Fenfluramine in Patients on Stiripentol (NCT02682927)

- Study Design: This was a multi-center, double-blind, placebo-controlled, parallel-group randomized clinical trial.[6]
- Patient Population: Patients aged 2 to 18 with a confirmed diagnosis of Dravet syndrome who were receiving stable, stiripentol-inclusive antiepileptic drug regimens and had 6 or more convulsive seizures during a 6-week baseline period.[12]
- Intervention: Patients were randomized to receive either fenfluramine 0.4 mg/kg/d (maximum 17 mg/d) or a placebo.[6] The treatment period included a 3-week titration phase followed by a 12-week maintenance period.[12]
- Primary Efficacy Endpoint: The change in mean monthly convulsive seizure frequency between the fenfluramine and placebo groups relative to baseline.[12]





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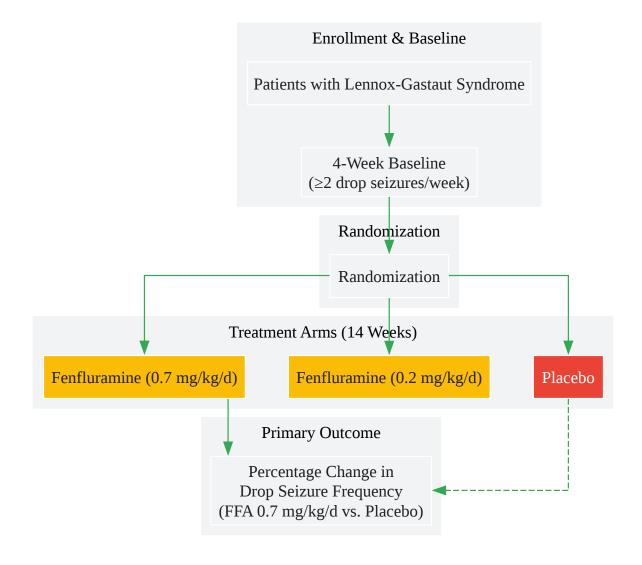
**Dravet Syndrome Trial Workflow** 

## Lennox-Gastaut Syndrome: Fenfluramine vs. Placebo (NCT03355209)

 Study Design: A multi-center, double-blind, placebo-controlled, parallel-group randomized clinical trial conducted over 20 weeks.[7]



- Patient Population: Patients aged 2 to 35 years with a confirmed diagnosis of LGS who experienced at least two drop seizures per week during a 4-week baseline period.
- Intervention: Patients were randomized to receive fenfluramine 0.7 mg/kg/d (maximum 26 mg/d), fenfluramine 0.2 mg/kg/d, or placebo.[7] The treatment consisted of a 2-week titration period followed by a 12-week maintenance period.[7]
- Primary Efficacy Endpoint: The percentage change from baseline in drop seizure frequency in the 0.7 mg/kg/d fenfluramine group compared to the placebo group.[7]



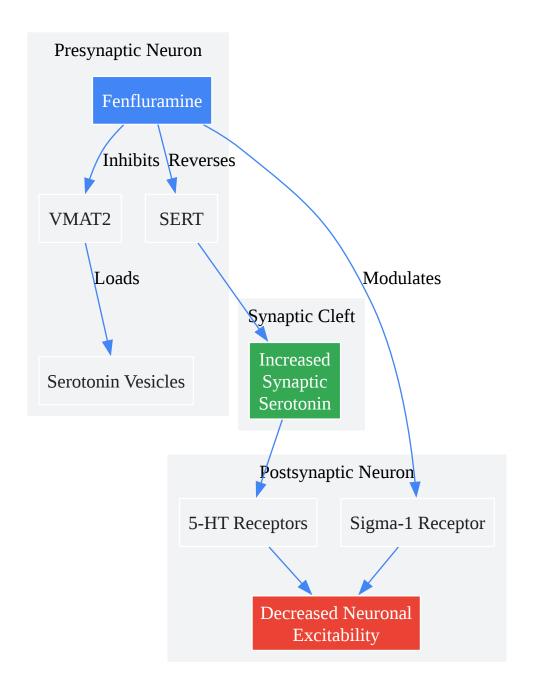
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#### Lennox-Gastaut Syndrome Trial Workflow

### **Signaling Pathways**

While the precise mechanism of action of fenfluramine in reducing seizures is not fully elucidated, it is known to be a serotonin-releasing agent and also acts as a positive allosteric modulator of the sigma-1 receptor. The following diagram illustrates a simplified potential signaling pathway.





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#### Potential Fenfluramine Signaling Pathway

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